![molecular formula C17H14F2N2O3S B2731911 N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-74-3](/img/structure/B2731911.png)
N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H14F2N2O3S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Hybrids and Biological Activities
Sulfonamides constitute a vital class of drugs, offering a diverse range of pharmacological properties including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. These compounds often serve as a base for creating hybrid molecules by attaching them to different pharmacologically active scaffolds like coumarin, indole, and quinoline. Recent advances have highlighted the design and development of two-component sulfonamide hybrids, which exhibit enhanced biological activities due to the synergistic effects of the combined moieties. This approach has led to the discovery of compounds with significant antibacterial and antitumor activities, underscoring the potential of sulfonamide hybrids in drug discovery and development (Ghomashi et al., 2022).
Antimicrobial Applications
The antimicrobial potential of sulfonamide compounds is well-documented. For example, a study on quinoline-sulfonamide derivatives demonstrated notable antimicrobial efficacy, suggesting these compounds as promising candidates for developing new antimicrobial agents. This property is particularly significant given the increasing rates of antibiotic resistance, positioning sulfonamide derivatives as potential alternatives to existing antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Antifungal and Antitumor Activities
Sulfonamide derivatives have shown remarkable antifungal activities, offering a basis for developing new antifungal agents. Their versatility is evident in their ability to inhibit the growth of various fungi, which is crucial for addressing fungal infections that are becoming increasingly resistant to conventional treatments. Furthermore, the antitumor potential of sulfonamide derivatives has been explored, with some compounds displaying inhibitory effects on tumor cell proliferation. This highlights the therapeutic potential of sulfonamide derivatives in oncology, opening new avenues for cancer treatment (Farmaco, 2002).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-12-2-3-15(14(19)9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUFWRXLKWLBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

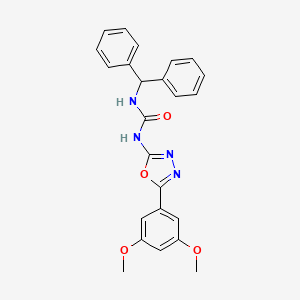
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)
![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)
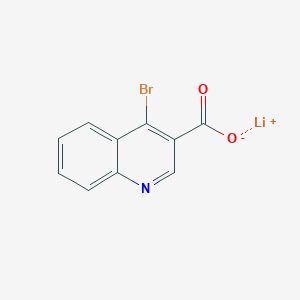

![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)
![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)
![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)
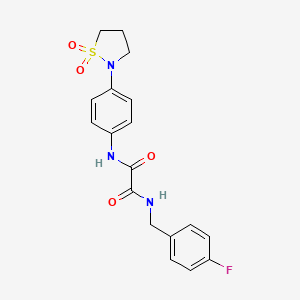
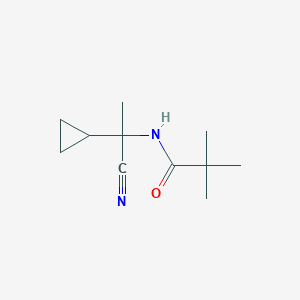
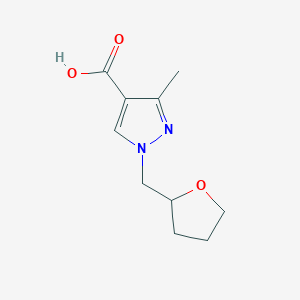
![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)